2-(2-Ethoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid
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Overview
Description
2-(2-Ethoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid is an organic compound that belongs to the class of piperidine carboxylic acids. This compound is characterized by the presence of an ethoxyphenyl group attached to a piperidine ring, which is further substituted with a carboxylic acid and a ketone group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the piperidine ring, followed by the introduction of the ethoxyphenyl group through electrophilic aromatic substitution. The carboxylic acid and ketone functionalities are then introduced via oxidation and carboxylation reactions, respectively. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient and cost-effective production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ethoxyphenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted piperidine derivatives.
Scientific Research Applications
2-(2-Ethoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxyphenyl group can enhance the compound’s binding affinity to these targets, while the piperidine ring provides structural stability. The carboxylic acid and ketone functionalities may participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
2-(2-Ethoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid can be compared with other piperidine derivatives, such as:
2-(2-Methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group.
2-(2-Chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid: Contains a chlorophenyl group, which may alter its chemical and biological properties.
2-(2-Hydroxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid: The presence of a hydroxy group can significantly impact its reactivity and biological activity.
Properties
IUPAC Name |
2-(2-ethoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-3-20-12-7-5-4-6-10(12)14-11(15(18)19)8-9-13(17)16(14)2/h4-7,11,14H,3,8-9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFJEJRRWSCHLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(CCC(=O)N2C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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